

comparing the enzyme inhibitory activity of 2-Bromo-4-fluorobenzenesulfonamide analogs

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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzenesulfonamide

Cat. No.: B1303431

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Comparative Analysis of Benzenesulfonamide Analogs as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory activity of various substituted benzenesulfonamide analogs. The data presented is compiled from recent studies and focuses on enzymes relevant to prominent disease pathways, including diabetes and angiogenesis. Detailed experimental protocols for key assays are provided to support the reproducibility of the findings.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of different benzenesulfonamide analogs was evaluated against several key enzymes. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below, offering a direct comparison of the efficacy of different substitution patterns on the benzenesulfonamide core structure.

Compound ID	Substitutions	α -Glucosidase IC50 (μ M)	α -Amylase IC50 (μ M)	PTP1B IC50 (μ M)	VEGFR-2 IC50 (μ M)
2d	5-fluoro, 4-(trifluoromethyl)phenylsulfonfyl	6.4 ± 0.012 [1]	-	-	-
2e	5-fluoro, 4-(trifluoromethoxy)phenylsulfonyl	3.1 ± 0.043 [1]	-	23.1 ± 0.006 [1]	-
2f	5-fluoro, 4-methoxyphenylsulfonyl	5.3 ± 0.159 [1]	3.1 ± 0.110	5.9 ± 0.018 [1]	-
2g	5-chloro, 2-fluorophenylsulfonyl	4.2 ± 0.054 [1]	-	-	-
2h	5-chloro, 3-fluorophenylsulfonyl	12.4 ± 0.041 [1]	-	-	-
2i	5-chloro, 4-fluorophenylsulfonyl	10.6 ± 0.039 [1]	-	-	-
2j	5-chloro, 4-(trifluoromethyl)phenylsulfonfyl	5.4 ± 0.030 [1]	-	-	-
2k	5-chloro, 4-(trifluoromethoxy)phenylsulfonyl	3.9 ± 0.031 [1]	-	-	-

2m	5-bromo, 2-fluorophenylsulfonyl	7.9 ± 0.044 [1]	-	-	-
2p	5-bromo, 4-(trifluoromethyl)phenylsulfonfyl	8.0 ± 0.060 [1]	-	-	-
2q	5-bromo, 4-(trifluoromethoxy)phenylsulfonyl	8.7 ± 0.075 [1]	-	-	-
2r	5-bromo, 4-methoxyphenylsulfonyl	13.2 ± 0.043 [1]	-	-	-
2v	5-methyl, 4-(trifluoromethyl)phenylsulfonfyl	3.0 ± 0.014 [1]	-	-	Strong Inhibition
2w	5-methyl, 4-(trifluoromethoxy)phenylsulfonyl	6.0 ± 0.034 [1]	-	-	-
2x	5-methyl, 4-methoxyphenylsulfonyl	3.6 ± 0.029 [1]	-	-	-
Acarbose	Standard Inhibitor	6.4 ± 0.134 [1]	-	-	-

Note: The compound IDs are taken from the source literature for consistency. The substitutions describe the groups on the acetophenone and benzenesulfonyl moieties of the tested compounds.

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are provided below.

α -Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of α -glucosidase.

- **Enzyme and Substrate Preparation:** An α -glucosidase solution (2 U/mL) is prepared. The substrate, p-nitrophenyl glucopyranoside (pNPG), is prepared at a concentration of 1 mM in a 50 mM phosphate buffer (pH 6.8).[\[2\]](#)
- **Incubation:** 20 μ L of the test compound (at a concentration of 1,000 μ g/mL) is pre-incubated with the α -glucosidase enzyme for 5 minutes at 37°C.[\[2\]](#)
- **Reaction Initiation:** 20 μ L of the pNPG substrate solution is added to the enzyme-inhibitor mixture to start the reaction.[\[2\]](#)
- **Reaction Termination:** The mixture is incubated for 20 minutes at 37°C, after which the reaction is stopped by adding 50 μ L of 1 M sodium carbonate.[\[2\]](#)
- **Measurement:** The absorbance of the resulting p-nitrophenol is measured at 405 nm.[\[2\]](#)
- **Calculation:** The percentage of inhibition is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$. The IC₅₀ value is then determined from a dose-response curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of compounds on PTP1B activity.

- **Reagent Preparation:**
 - **Assay Buffer:** 50 mM HEPES (pH 7.0), 150 mM NaCl, 1 mM DTT, and 1 mM EDTA.[\[3\]](#)
 - **Enzyme Solution:** Recombinant human PTP1B is diluted to the desired concentration in the assay buffer.[\[3\]](#)

- Substrate Solution: p-nitrophenyl phosphate (pNPP) stock solution is prepared in the assay buffer.[3]
- Inhibitor Solutions: Serial dilutions of the test compounds are prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.[3]
- Assay Procedure:
 - In a 96-well plate, add the assay buffer, PTP1B enzyme solution, and the test compound dilution or vehicle control.[3]
 - The plate is pre-incubated at 37°C for 10-15 minutes to allow for interaction between the enzyme and the inhibitor.[3]
 - The reaction is initiated by adding the pNPP substrate solution to each well.[3]
 - The plate is incubated at 37°C for 15-30 minutes.[3]
 - The reaction is terminated by adding a stop solution (e.g., 1 M NaOH).[3]
- Measurement: The absorbance of the product is measured at 405 nm using a microplate reader.[3]
- Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

VEGFR-2 Kinase Assay

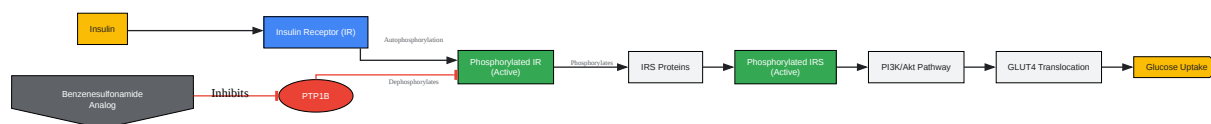
This luminescence-based assay measures the inhibition of VEGFR-2 kinase activity.

- Reagent Preparation:
 - Kinase Buffer: Prepare a 1x kinase buffer from a 5x stock, with the optional addition of 1 mM DTT.[5]
 - Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the appropriate substrate.[6]

- Inhibitor Dilutions: Prepare serial dilutions of the test compound in the kinase buffer. Ensure the final DMSO concentration is consistent.[6]
- Assay Procedure:
 - Add the Master Mix to each well of a white 96-well plate.[6]
 - Add the diluted test inhibitor to the designated wells. Add kinase buffer with DMSO to the positive control and blank wells.[5]
 - Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add kinase buffer to the blank wells.[6]
 - Incubate the plate at 30°C for 45 minutes.[6]
- Signal Detection:
 - Add a reagent such as ADP-Glo™ or Kinase-Glo® to each well to stop the kinase reaction and generate a luminescent signal.[5][6]
 - Incubate at room temperature for 10-15 minutes to stabilize the signal.[6]
 - Read the luminescence using a microplate reader.[6]
- Data Analysis: The percentage of kinase activity remaining is calculated relative to the positive control, and the IC50 value is determined from a dose-response curve.

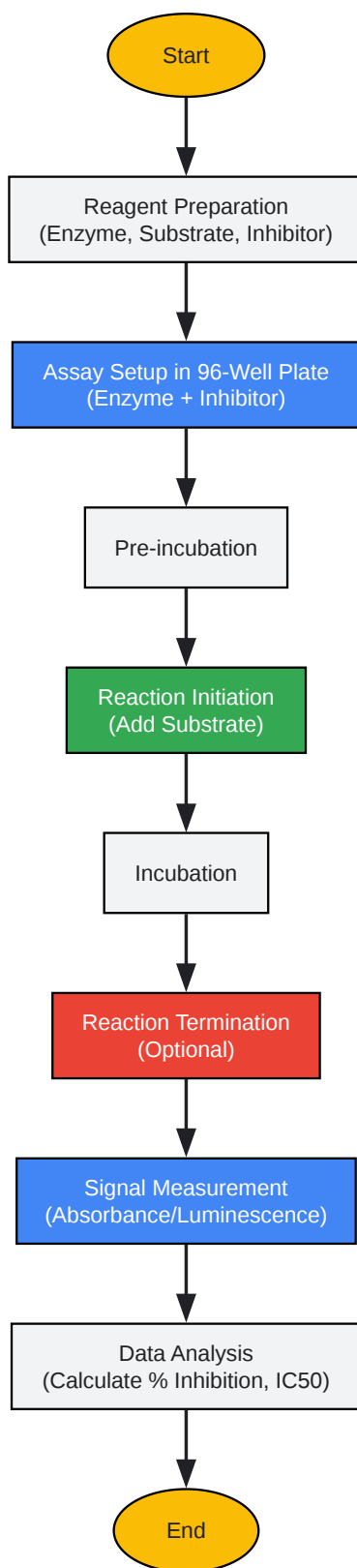
Visualized Pathways and Workflows

To better illustrate the context of the enzymatic inhibition, the following diagrams depict a key signaling pathway and a general experimental workflow.



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Caption: PTP1B's role in the negative regulation of the insulin signaling pathway.



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Caption: A generalized workflow for in vitro enzyme inhibition assays.

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